

Pharmacological Profile of 2C-iP: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2C-iP

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Disclaimer: Publicly available, peer-reviewed pharmacological data for **2C-iP** (4-Isopropyl-2,5-dimethoxyphenethylamine) is exceptionally limited. The physiological and toxicological properties of this specific compound have not been formally investigated in detail[1]. Therefore, this document provides an inferred pharmacological profile based on the well-characterized properties of the broader 2C family of psychedelic phenethylamines, such as 2C-B, 2C-I, 2C-C, 2C-P, and the 2C-T subclass. All data presented for specific analogues should be considered illustrative of the probable, but not confirmed, properties of **2C-iP**.

Introduction

2C-iP, or 4-Isopropyl-2,5-dimethoxyphenethylamine, is a psychedelic compound belonging to the 2C series of phenethylamines[2][3][4]. First synthesized by Alexander Shulgin, this family of compounds is characterized by methoxy groups at the 2 and 5 positions of the benzene ring and various lipophilic substituents at the 4 position[2]. The 4-position substituent is a key determinant of a compound's potency and duration of action[2]. Like other members of the 2C family, the psychoactive effects of **2C-iP** are presumed to be mediated primarily through interaction with the serotonergic system, particularly the 5-HT₂ subclass of receptors[2]. Human anecdotal reports suggest an oral dose of 8-25 mg and a duration of 8-12 hours[2].

Pharmacodynamics (Inferred)

The primary mechanism of action for 2C-x compounds is agonism at serotonin 5-HT₂ receptors[2]. Their psychedelic effects are specifically attributed to partial agonism at the 5-HT_{2a} receptor subtype[2].

Based on data from related 2C compounds, **2C-iP** is expected to be a potent ligand for the 5-HT_{2a} and 5-HT_{2c} receptors, with a lower affinity for the 5-HT_{1a} receptor[2]. Most 2C drugs exhibit a 5- to 15-fold higher affinity for the 5-HT_{2a} receptor over the 5-HT_{2c} receptor[2]. Unlike many other phenethylamine-based psychoactive substances, 2C compounds are generally inactive as monoamine releasing agents and have negligible affinity for the dopamine, serotonin, or norepinephrine transporters[2][5].

Table 1: Inferred Receptor Binding Affinities (K_i, nM) of **2C-iP** Based on Related Analogue

Compound	5-HT _{2a}	5-HT _{2c}	5-HT _{1a}	SERT	DAT	NET	Reference
2C-iP	Unknown	Unknown	Unknown	Unknown	Unknown	Unknown	
2C-T-2	22 nM	100 nM	1500 nM	>10,000 nM	>10,000 nM	>10,000 nM	[3]
2C-T-4	1 nM	40 nM	150 nM	>4,000 nM	>4,000 nM	>4,000 nM	[3]
2C-T-7	6 nM	59 nM	1500 nM	>10,000 nM	>10,000 nM	>10,000 nM	[3]
2C-I	16 nM (h)	-	-	>10,000 nM	>10,000 nM	>10,000 nM	[6]

| 2C-B | 1.2 nM (EC₅₀) | 0.63 nM (EC₅₀) | - | >10,000 nM | >10,000 nM | >10,000 nM | [7] |

Note: Data for 2C-B are functional potencies (EC₅₀), not binding affinities (K_i). Data for 2C-I transporter affinity is from Eshleman et al., 2013 as cited in[6].

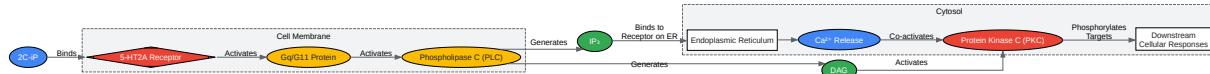
2C compounds are classified as partial agonists at the 5-HT_{2a} and 5-HT_{2B} receptors[3][4]. This partial agonism is believed to be responsible for their psychedelic effects, distinguishing them from full agonists. The activation of the Gq/G₁₁ signaling pathway is the primary downstream consequence of 5-HT_{2a} receptor binding.

Table 2: Inferred Functional Activity (EC₅₀, nM) of **2C-iP** Based on Related Analogue

Compound	5-HT _{2a} Activation	5-HT _{2B} Activation	Reference
2C-iP	Unknown	Unknown	
2C-T-2	10 nM	44 nM	[3]
2C-T-4	1 nM	50 nM	[3]
2C-T-7	53 nM	370 nM	[3]

| 2C-B | 1.2 nM | 13 nM | [7] |

Activation of the 5-HT_{2a} receptor, a Gq/G₁₁-coupled GPCR, initiates a well-defined intracellular signaling cascade. This pathway is central to the pharmacological effects of all serotonergic psychedelics, including presumably **2C-iP**.



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Figure 1: Inferred 5-HT_{2a} Receptor Gq Signaling Pathway for **2C-iP**.

In Vivo Pharmacology (Inferred)

Animal models provide behavioral proxies for assessing the psychedelic potential of novel compounds. For the 2C class, the head-twitch response (HTR) and drug discrimination paradigms are the most relevant.

- **Head-Twitch Response (HTR):** The HTR in rodents is a reliable behavioral marker for 5-HT_{2a} receptor activation and is considered a proxy for hallucinogenic potential in humans. Studies have shown that 2C-I induces a dose-dependent HTR in mice, an effect that is completely

blocked by the selective 5-HT_{2a} antagonist M100,907[2]. It is highly probable that **2C-iP** would also induce this response.

- **Drug Discrimination:** In this paradigm, animals are trained to recognize the subjective effects of a specific drug. Other psychoactive compounds are then tested to see if they "substitute" for the training drug, indicating a shared mechanism of action. Various 2C compounds have been shown to fully substitute for the discriminative stimulus effects of known psychedelics like DOM (2,5-dimethoxy-4-methylamphetamine) and LSD[8][9].
- **Abuse Potential and Neurotoxicity:** Studies on 2C-C and 2C-P indicate that these compounds can have abuse potential, as demonstrated by conditioned place preference and self-administration behaviors in rodents[8]. At high doses, these compounds were also shown to induce neuroinflammation, evidenced by microglial activation in the striatum[8].

Pharmacokinetics (Inferred)

The metabolism of 2C drugs is primarily carried out by monoamine oxidase (MAO) enzymes, specifically MAO-A and MAO-B[2][5]. Cytochrome P450 enzymes appear to play a minor role. This metabolic pathway implies a significant potential for drug-drug interactions. Co-administration of 2C compounds with Monoamine Oxidase Inhibitors (MAOIs) can lead to dramatically increased bioavailability and duration of effect, heightening the risk of toxicity and overdose[5].

Appendix: Generalized Experimental Protocols

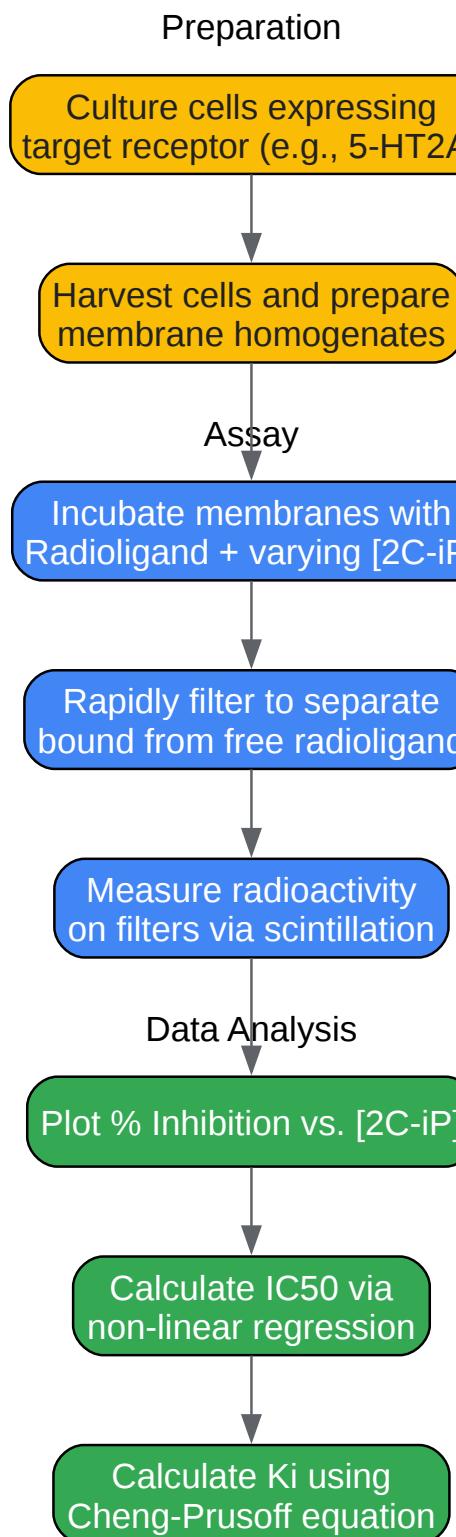
The following protocols are generalized methodologies based on standard practices in pharmacology for characterizing compounds like **2C-iP**.

This assay quantifies the affinity of a test ligand (e.g., **2C-iP**) for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Methodology:

- **Cell Culture & Membrane Preparation:** HEK293 cells stably expressing the human receptor of interest (e.g., 5-HT_{2a}) are cultured and harvested. The cells are lysed, and the cell membranes containing the receptors are isolated via centrifugation and stored at -80°C.

- Assay Setup: In a 96-well plate, membrane homogenates are incubated with a fixed concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT_{2a}).
- Competition Binding: A range of concentrations of the unlabeled test compound (**2C-iP**) is added to the wells.
- Incubation: The plates are incubated to allow the binding to reach equilibrium.
- Harvesting: The reaction is terminated by rapid filtration through a glass fiber filter mat, which traps the receptor-bound radioligand. Unbound radioligand is washed away.
- Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
- Data Analysis: The data are analyzed using non-linear regression to fit a one-site competition curve. The IC₅₀ (concentration of test compound that inhibits 50% of specific radioligand binding) is determined. The K_i (inhibition constant) is then calculated from the IC₅₀ using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_e)$, where [L] is the concentration of the radioligand and K_e is its dissociation constant.



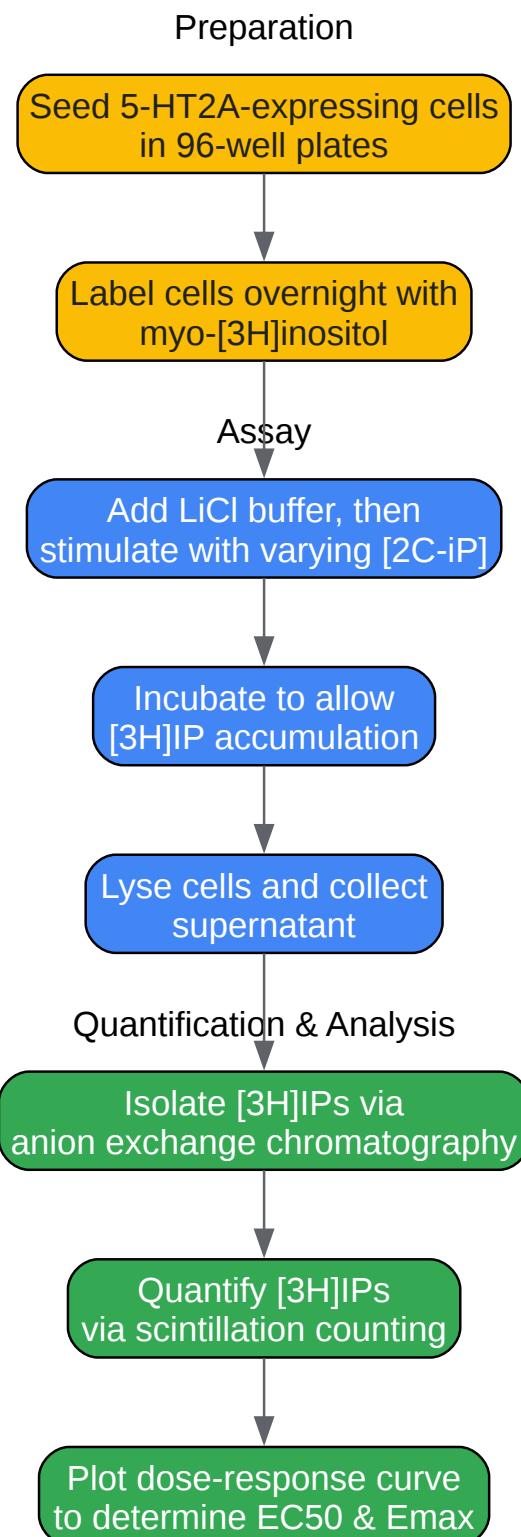
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Figure 2: Generalized workflow for a radioligand binding assay.

This assay measures the functional potency (EC_{50}) and efficacy of a compound at a Gq-coupled receptor by quantifying the accumulation of a downstream second messenger, inositol monophosphate (IP₁).

Methodology:

- Cell Culture: HEK293 cells expressing the receptor of interest (e.g., 5-HT_{2a}) are seeded in 96-well plates.
- Labeling: Cells are incubated overnight with myo-[³H]inositol, which is incorporated into the cell membrane as phosphatidylinositol 4,5-bisphosphate (PIP₂).
- Stimulation: The labeling medium is removed, and cells are pre-incubated with a buffer containing lithium chloride (LiCl), which inhibits the breakdown of inositol phosphates. A range of concentrations of the test agonist (**2C-iP**) is then added.
- Incubation: The cells are incubated to allow for receptor activation and subsequent accumulation of [³H]IPs.
- Lysis and Extraction: The reaction is stopped by adding a lysis buffer (e.g., formic acid). The cell lysates containing the accumulated [³H]IPs are collected.
- Purification: The [³H]IPs are separated from the free [³H]inositol using anion exchange chromatography columns.
- Scintillation Counting: The amount of eluted [³H]IPs is quantified using a liquid scintillation counter.
- Data Analysis: The data are plotted as radioactivity (counts per minute) versus log[agonist concentration] and fitted to a sigmoidal dose-response curve to determine the EC_{50} (potency) and E_{max} (efficacy) relative to a reference full agonist like serotonin.



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Figure 3: Generalized workflow for an inositol phosphate accumulation assay.

This in vivo assay measures the frequency of a specific head movement in mice or rats, which is a behavioral proxy for 5-HT_{2a} receptor-mediated psychedelic effects.

Methodology:

- Animal Acclimation: Male C57BL/6J mice are housed and allowed to acclimate to the facility and testing room conditions.
- Drug Administration: Animals are divided into groups and administered various doses of the test compound (e.g., **2C-iP**) or vehicle control, typically via subcutaneous (SC) or intraperitoneal (IP) injection. For antagonist studies, a compound like M100,907 would be administered prior to the agonist.
- Observation Period: Immediately after injection, mice are placed individually into observation chambers (e.g., clear polycarbonate cages).
- Behavioral Scoring: The number of head twitches is counted by a trained observer (blinded to the treatment condition) over a set period of time (e.g., 30-60 minutes). A head twitch is defined as a rapid, spasmodic rotational movement of the head. Alternatively, an automated system using a head-mounted magnet and a magnetometer coil can be used for objective quantification[2].
- Data Analysis: The total number of head twitches per group is averaged. The data are analyzed using statistical methods (e.g., ANOVA followed by post-hoc tests) to determine if there is a significant effect of the drug dose compared to the vehicle control. A dose-response curve can be generated to determine the ED₅₀ for inducing the HTR.

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- To cite this document: BenchChem. [Pharmacological Profile of 2C-iP: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b593377#pharmacological-profile-of-2c-ip\]](https://www.benchchem.com/product/b593377#pharmacological-profile-of-2c-ip)

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